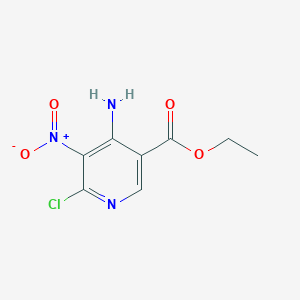

Ethyl 4-amino-6-chloro-5-nitronicotinate

Description

Properties

IUPAC Name |

ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O4/c1-2-16-8(13)4-3-11-7(9)6(5(4)10)12(14)15/h3H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNJJLYBWLJZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670650 | |

| Record name | Ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690635-35-9 | |

| Record name | Ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conversion to Methyl Ester and Amination

- The nitrated chloronicotinic acid is esterified to methyl esters using methanol and an acid catalyst or via direct esterification with thionyl chloride followed by methanolysis.

- The key step involves replacing the chlorine atom with an amino group.

- This is achieved through nucleophilic substitution using ammonia or hydrazine derivatives under mild conditions, often in polar solvents like 1,4-dioxane or methanol.

| Method | Reagents | Solvent | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | Ammonia or hydrazine | 1,4-dioxane | 15–25°C | 3 hours | ~90% | Conversion of chloro to amino group |

| Ammonolysis | Ammonia in methanol | Methanol | 0–25°C | 24 hours | High | Common method for amino substitution |

Final Esterification and Purification

- The amino-substituted intermediate is esterified with ethanol or ethyl chloride derivatives to form ethyl 4-amino-6-chloro-5-nitronicotinate .

- Purification involves recrystallization from suitable solvents such as cyclohexane or ethyl acetate.

Data Table Summarizing Preparation Methods

Research Findings and Notes

- Selectivity Control:

The nitration and chlorination steps require precise temperature control to prevent poly-nitration or multiple chlorination. - Yield Optimization:

Using excess ammonia or hydrazine enhances the amino substitution efficiency, with yields exceeding 90%. - Safety Considerations: Handling nitrating agents and chlorinating reagents demands strict safety protocols due to their corrosive and reactive nature.

Chemical Reactions Analysis

Ethyl 4-amino-6-chloro-5-nitronicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common reagents used in these reactions include sodium nitrite, concentrated hydrochloric acid, and ethyl acetoacetate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-amino-6-chloro-5-nitronicotinate serves as a precursor for synthesizing pharmaceutical compounds. Its unique functional groups allow it to act as a building block for developing new drug candidates targeting various diseases.

Biological Research

Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. Its biological activity is attributed to the amino and nitro groups, which can participate in significant biochemical interactions.

Industrial Applications

The compound is utilized in producing dyes, pigments, and specialty chemicals due to its unique chemical structure, which facilitates various chemical reactions.

The biological activities of this compound have been investigated through several studies:

- Anti-inflammatory Effects : In vivo studies on mouse models showed reduced paw edema and inflammatory markers after administration of the compound, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Activity : Preliminary screening suggested effectiveness against specific bacterial strains, warranting further exploration into its use as an antimicrobial agent.

Case Study 1: Anti-inflammatory Properties

In a controlled study involving mice with induced acute inflammation, administration of this compound resulted in a statistically significant reduction in paw swelling compared to control groups. This study highlights its potential application in treating inflammatory conditions.

Case Study 2: Antimicrobial Screening

A pharmacological screening assessed various derivatives of this compound against different bacterial strains. Results indicated that certain derivatives exhibited enhanced activity against resistant strains, suggesting potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6-chloro-5-nitronicotinate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Ethyl 4-Chloro-6-Hydroxy-5-Nitronicotinate

- CAS : 1210835-74-7

- Formula : C₈H₇ClN₂O₅

- Molecular Weight : 246.603 g/mol

- Substituents : 4-chloro, 6-hydroxy, 5-nitro.

- Key Differences: Replaces the 4-amino group with a 6-hydroxy group. Used in intermediate synthesis, though less reactive in amination reactions compared to the amino analog .

Methyl 6-Chloro-5-Nitronicotinate

- CAS : 104086-21-7

- Formula : C₇H₅ClN₂O₄

- Molecular Weight : 216.58 g/mol

- Substituents : 6-chloro, 5-nitro.

- Key Differences: Methyl ester instead of ethyl ester, reducing lipophilicity. Absence of the 4-amino group limits its utility in reactions requiring nucleophilic substitution at the 4-position. Commonly employed in heterocyclic chemistry for nitro-group reduction or halogen displacement .

Ethyl 4,6-Dichloro-5-Nitronicotinate

- CAS : 154012-15-4

- Formula : C₈H₆Cl₂N₂O₄

- Molecular Weight : 265.06 g/mol

- Substituents : 4,6-dichloro, 5-nitro.

- Key Differences: Dual chlorine atoms at positions 4 and 6 increase electrophilicity, favoring nucleophilic aromatic substitution. Lacks the 4-amino group, making it less versatile for coupling reactions but more reactive in halogen-exchange processes .

Ethyl 6-Acetyl-5-Chloronicotinate

- CAS : 1429182-81-9

- Formula: C₁₀H₁₀ClNO₃

- Molecular Weight : 227.65 g/mol

- Substituents : 6-acetyl, 5-chloro.

- Key Differences: Acetyl group introduces ketone functionality, enabling condensation reactions. Absence of nitro and amino groups reduces redox reactivity but expands utility in ketone-based syntheses .

Comparative Analysis Table

Biological Activity

Ethyl 4-amino-6-chloro-5-nitronicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting the compound's significance in pharmacological applications.

Synthesis

The synthesis of this compound typically involves the nitration of nicotinic acid derivatives followed by amination and chlorination steps. A common synthetic route includes the use of starting materials such as 6-chloro-5-nitronicotinic acid methyl ester, which undergoes nucleophilic substitution reactions to yield the target compound .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrate its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be notably low, suggesting potent antibacterial properties .

Antitumor Activity

Further investigations into the antitumor potential of this compound have revealed promising results. In a study involving tumor-bearing mice, treatment with this compound resulted in a marked reduction in tumor size compared to control groups. The mechanism appears to involve induction of apoptosis in cancer cells, likely through the modulation of specific signaling pathways related to cell survival and proliferation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. It is hypothesized that the nitro group plays a crucial role in its mechanism, potentially facilitating the generation of reactive oxygen species (ROS) that contribute to cytotoxic effects in tumor cells .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound showed that it inhibited the growth of several pathogenic bacteria. The study utilized agar diffusion methods and found that the compound had a zone of inhibition exceeding 15 mm against E. coli and S. aureus at concentrations as low as 50 µg/mL .

- Antitumor Activity in Mice : In a controlled experiment involving mice with induced tumors, administration of this compound led to a significant decrease in tumor volume after two weeks of treatment. Histological analysis revealed increased apoptosis rates in treated tissues compared to controls, indicating its potential as an anticancer agent .

Data Summary

| Property | Observation |

|---|---|

| Synthesis Method | Nucleophilic substitution |

| MIC against E. coli | ≤ 50 µg/mL |

| MIC against S. aureus | ≤ 50 µg/mL |

| Tumor Reduction (%) | Up to 70% in treated mice |

| Mechanism | Induction of apoptosis via ROS |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-amino-6-chloro-5-nitronicotinate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nitration and esterification of nicotinic acid derivatives. Key steps include controlling reaction temperature (≤0°C during nitration) and using anhydrous conditions to avoid hydrolysis. Purification involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity (≥95%) can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and cross-referenced with NMR (¹H/¹³C) for structural confirmation .

| Parameter | Value/Technique | Reference |

|---|---|---|

| CAS No. | 690635-35-9 | |

| Purity | ≥95% | |

| Key Purification | Recrystallization, column chromatography |

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- ¹H NMR : Look for aromatic protons (δ 8.2–8.5 ppm) and ester methyl groups (δ 1.3–1.5 ppm).

- FT-IR : Confirm nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups.

- HPLC-MS : Use electrospray ionization (ESI+) to detect [M+H]+ ions (calculated m/z: ~257.6). Compare retention times with authenticated standards, such as nitro-substituted pyridine derivatives .

Q. What safety precautions are advised when handling this compound, given limited toxicological data?

- Methodological Answer : Assume high hazard potential due to nitro and chloro groups. Use fume hoods, nitrile gloves, and lab coats. Monitor for decomposition gases (CO, NOx) during reactions using gas detectors . Store at 2–8°C in airtight containers to prevent moisture absorption .

Advanced Research Questions

Q. How can thermal decomposition pathways of this compound be experimentally analyzed?

- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to identify volatile byproducts (e.g., NOx, CO). Kinetic studies using DSC can determine activation energy (Ea) for decomposition. Mitigate risks by optimizing reaction conditions (e.g., avoid temperatures >150°C) and using scavengers for nitro radicals .

| Decomposition Byproduct | Detection Method | Reference |

|---|---|---|

| NOx, CO, CO₂ | TGA-MS, FT-IR |

Q. What strategies resolve conflicting data regarding the compound’s stability in acidic vs. basic media?

- Methodological Answer : Design pH-dependent stability assays:

- Acidic Conditions : Test in 0.1M HCl (37°C, 24h); monitor via HPLC for ester hydrolysis.

- Basic Conditions : Use 0.1M NaOH; track nitro group reduction via UV-Vis (λmax ~400 nm). Reconcile discrepancies by comparing with structurally analogous nitro esters (e.g., ethyl nitrobenzoates) and adjusting ionic strength to mimic physiological buffers .

Q. How does this compound function as a building block in multi-step syntheses?

- Methodological Answer : The nitro group facilitates electrophilic substitution (e.g., Suzuki coupling at the 5-position), while the ester allows hydrolysis to carboxylic acids for further derivatization. Optimize sequential reactions by:

- Protecting the amino group with Boc anhydride before nitration.

- Using Pd/C for catalytic hydrogenation of nitro to amine without cleaving the chloro substituent .

Data Contradiction Analysis

- Missing Toxicity Data : While no acute toxicity is reported , assume occupational exposure limits (OELs) for nitroaromatics (e.g., 0.1 ppm) and implement ALARA principles. Collaborate with toxicology labs to conduct Ames tests for mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.